molecular formula C17H20ClN7 B12265458 5-Chloro-6-{4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile

5-Chloro-6-{4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile

Cat. No.: B12265458
M. Wt: 357.8 g/mol
InChI Key: QMCAESWXNBVCFW-UHFFFAOYSA-N
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Description

5-Chloro-6-{4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-{4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile typically involves multi-step procedures. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the aza-Michael addition between diamines and in situ generated sulfonium salts .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and pyrimidine rings.

    Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.

    Substitution: The chloro group in the pyridine ring can be substituted by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

5-Chloro-6-{4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-6-{4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-6-{4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile is unique due to its combination of pyridine, piperazine, and pyrimidine rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H20ClN7

Molecular Weight

357.8 g/mol

IUPAC Name

5-chloro-6-[4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl]pyridine-3-carbonitrile

InChI

InChI=1S/C17H20ClN7/c1-3-20-17-22-12(2)8-15(23-17)24-4-6-25(7-5-24)16-14(18)9-13(10-19)11-21-16/h8-9,11H,3-7H2,1-2H3,(H,20,22,23)

InChI Key

QMCAESWXNBVCFW-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=CC(=N1)N2CCN(CC2)C3=C(C=C(C=N3)C#N)Cl)C

Origin of Product

United States

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